1-(3-Bromobenzyl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of “1-(3-Bromobenzyl)piperidin-4-ol” has been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, and density . More detailed information about these properties can be found in the referenced sources .Scientific Research Applications
Synthesis of Enantioenriched Piperidines
Research has demonstrated methods for synthesizing enantioenriched piperidines, which are valuable in the development of pharmaceuticals due to their chirality and biological activity. For instance, homochiral α-dibenzylamino aldehydes have been utilized to yield anti-β-amino alcohols, which are then transformed into enantioenriched 2- and 2,6-substituted 3-piperidinols (J. Andrés, R. Pedrosa, & A. Pérez-Encabo, 2007). This process illustrates the utility of 1-(3-Bromobenzyl)piperidin-4-ol derivatives in synthesizing complex organic molecules with specific stereochemistry.
Structural Determination of Piperidone Analogs
Studies on the structural characterization of piperidone analogs, such as 3,5-bis(2-fluorobenzylidene)-4-piperidone, have provided insights into their molecular structures, which are crucial for the development of new chemotherapeutic agents. These structures have been characterized by various spectroscopic methods, highlighting the significance of piperidin-4-ol derivatives in the design of novel compounds with potential biological activities (P. Lagisetty, D. Powell, & V. Awasthi, 2009).
Chemotherapeutic Potential
Research into the chemotherapeutic applications of piperidin-4-ol derivatives has identified novel compounds with selective inhibition of enzymes or receptors associated with cancer. For example, 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one and its analogs have shown high and selective inhibition of Coactivator-associated arginine methyltransferase 1 (CARM1), a valuable target for hormone-dependent tumors (Donghang Cheng et al., 2011). These findings underscore the potential of this compound derivatives in the development of new cancer therapies.
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 entry into cells . The compound contains one basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . This prevents cells from becoming infected with macrophagetropic (R5) HIV-1 strains in vitro . The downstream effects of this blockade include resistance to R5-tropic HIV-1 infection and slower progression to AIDS .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By antagonizing the CCR5 receptor, the compound prevents cells from becoming infected with R5-tropic HIV-1 strains .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDHELORMIYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-06-0 | |
Record name | 1-(3-bromobenzyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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